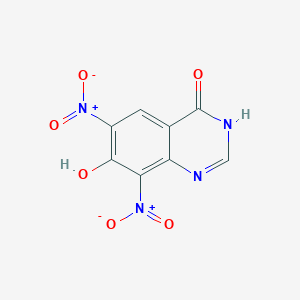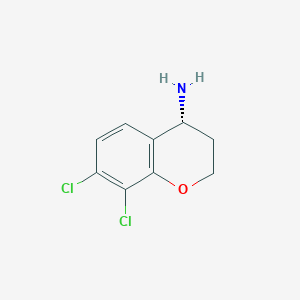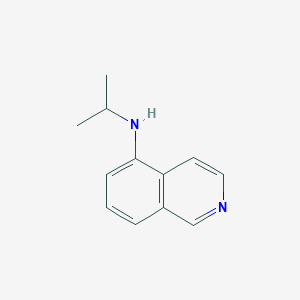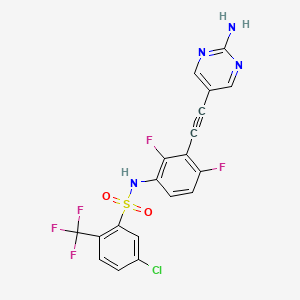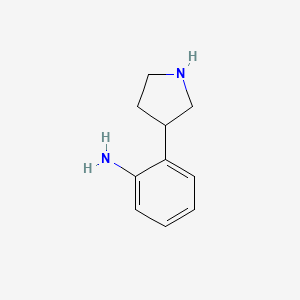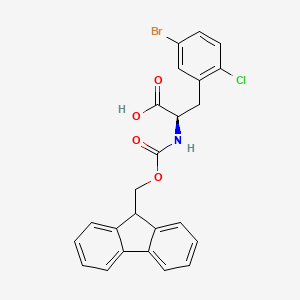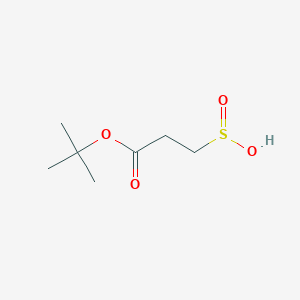
3-(Tert-butoxy)-3-oxopropane-1-sulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tert-butoxy)-3-oxopropane-1-sulfinic acid is an organic compound with the molecular formula C7H12O4S. It is a clear, colorless liquid that is soluble in ethanol and has a melting point of 19-20°C . This compound is known for its applications in organic synthesis and its role as a building block in various chemical reactions.
Vorbereitungsmethoden
The synthesis of 3-(Tert-butoxy)-3-oxopropane-1-sulfinic acid can be achieved through several methods. One common approach involves the reaction of 2,2-Dimethyl-1,3-dioxane-4,6-dione with tert-Butanol . Another method includes the use of phosphorus trichloride (PCl3) to mediate the transesterification and aminolysis of tert-butyl esters, resulting in the formation of the desired product . These methods are efficient and can be scaled up for industrial production.
Analyse Chemischer Reaktionen
3-(Tert-butoxy)-3-oxopropane-1-sulfinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with alcohols or amines to form esters and amides through the formation of an acid chloride intermediate . The compound can also participate in nucleophilic substitution reactions, where it acts as a nucleophile . Common reagents used in these reactions include phosphorus trichloride and tert-butyl esters . The major products formed from these reactions are esters, amides, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Tert-butoxy)-3-oxopropane-1-sulfinic acid has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various organic compounds, including dendritic precursors to asymmetric methanofullerenes . In biology and medicine, it is employed in the preparation of aminoacylase inhibitors and other bioactive molecules . The compound’s ability to form well-defined peptoid-based polyacids makes it valuable in the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties . Additionally, it is used in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(Tert-butoxy)-3-oxopropane-1-sulfinic acid involves its ability to act as a nucleophile in various chemical reactions. It can form acid chloride intermediates, which then react with alcohols or amines to produce esters and amides . The compound’s tert-butoxy group provides steric hindrance, influencing the selectivity and reactivity of the reactions it undergoes . This mechanism is crucial for its applications in organic synthesis and the development of bioactive molecules.
Vergleich Mit ähnlichen Verbindungen
3-(Tert-butoxy)-3-oxopropane-1-sulfinic acid can be compared to other similar compounds, such as tert-Butyl hydrogen malonate and tert-Butyl 4-methyl-3-oxopentanoate . These compounds share similar structural features, including the presence of a tert-butoxy group and a carbonyl group. this compound is unique due to its sulfinic acid functionality, which imparts distinct reactivity and applications. The presence of the sulfinic acid group allows for unique reactions and applications that are not possible with other similar compounds.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable building block for the development of new materials and bioactive molecules. The compound’s ability to undergo various chemical reactions and its role in scientific research highlight its importance in the field of chemistry.
Eigenschaften
Molekularformel |
C7H14O4S |
|---|---|
Molekulargewicht |
194.25 g/mol |
IUPAC-Name |
3-[(2-methylpropan-2-yl)oxy]-3-oxopropane-1-sulfinic acid |
InChI |
InChI=1S/C7H14O4S/c1-7(2,3)11-6(8)4-5-12(9)10/h4-5H2,1-3H3,(H,9,10) |
InChI-Schlüssel |
HNNYWYDOWSZEJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCS(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


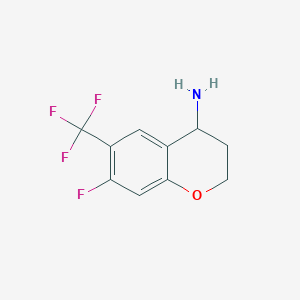
![trans-4'-(4-Propoxycyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13033149.png)
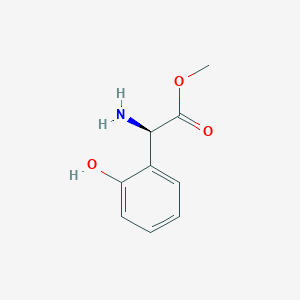

![7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13033160.png)
